(3,5-Di-tert-butylphenyl)methyl phenyl carbonate
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Overview
Description
(3,5-Di-tert-butylphenyl)methyl phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a carbonate group (–O–C(=O)–O–) linked to a phenyl group and a (3,5-di-tert-butylphenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butylphenyl)methyl phenyl carbonate typically involves the reaction of (3,5-di-tert-butylphenyl)methanol with phenyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Di-tert-butylphenyl)methyl phenyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield (3,5-di-tert-butylphenyl)methanol and phenol.
Transesterification: It can react with alcohols in the presence of a catalyst to form different carbonate esters.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide).
Substitution Reactions: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Hydrolysis: (3,5-Di-tert-butylphenyl)methanol and phenol.
Transesterification: Various carbonate esters depending on the alcohol used.
Substitution Reactions: Substituted phenyl derivatives.
Scientific Research Applications
(3,5-Di-tert-butylphenyl)methyl phenyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of (3,5-Di-tert-butylphenyl)methyl phenyl carbonate involves its interaction with molecular targets such as enzymes and proteins. The carbonate group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The bulky tert-butyl groups may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3,5-Di-tert-butyl-4-hydroxybenzaldehyde): Similar in structure but contains an aldehyde group instead of a carbonate group.
(3,5-Di-tert-butylphenyl)methanol: The alcohol counterpart of the carbonate compound.
Phenyl carbonates: Compounds with a phenyl group attached to a carbonate group.
Uniqueness
(3,5-Di-tert-butylphenyl)methyl phenyl carbonate is unique due to the presence of both bulky tert-butyl groups and a carbonate linkage, which imparts distinct chemical and physical properties. These features make it valuable in specific applications where steric hindrance and carbonate functionality are desired.
Properties
CAS No. |
88364-71-0 |
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Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(3,5-ditert-butylphenyl)methyl phenyl carbonate |
InChI |
InChI=1S/C22H28O3/c1-21(2,3)17-12-16(13-18(14-17)22(4,5)6)15-24-20(23)25-19-10-8-7-9-11-19/h7-14H,15H2,1-6H3 |
InChI Key |
DLAYJGVDHIRZOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)COC(=O)OC2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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